3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide
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Overview
Description
3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a triazolo-pyrazine core, a fluorine atom, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development .
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 . These proteins play crucial roles in cell growth and angiogenesis, respectively. Inhibition of these targets can lead to the suppression of tumor growth and metastasis .
Mode of Action
The compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 . This binding inhibits the activity of these proteins, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these pathways, the compound can disrupt the processes of cell growth and angiogenesis, leading to the suppression of tumor growth . Additionally, it has been found to induce the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Pharmacokinetics
Similar compounds have been reported to be orally active, suggesting good absorption and bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth and angiogenesis, leading to the suppression of tumor growth . Additionally, the compound induces apoptosis in HT-29 cells, leading to cell death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the synthesis of the compound can be affected by the choice of starting materials and reaction conditions . Furthermore, contamination with N-nitrosamines has been reported in similar compounds, which could potentially affect the compound’s safety and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolo-pyrazine ring system.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxy precursor is reacted with the triazolo-pyrazine intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4 or other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions .
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis.
Antibacterial Activity: It has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Antiviral Research: The triazolo-pyrazine core is of interest in antiviral research due to its potential to inhibit viral replication.
Biological Studies: It is used in various biological assays to study its effects on cell cycle progression, apoptosis, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target kinases and have shown similar biological activities.
Triazolo[4,3-a]quinoxaline Derivatives: These compounds have been studied for their antiviral and antimicrobial activities.
Triazole Derivatives: Commonly used in medicinal chemistry for their diverse biological activities, including antifungal and anticancer properties.
Uniqueness
3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various research applications .
Properties
IUPAC Name |
3-fluoro-4-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O3S/c1-8-2-3-9(6-10(8)14)23(21,22)16-7-11-17-18-12-13(20)15-4-5-19(11)12/h2-6,16H,7H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTYJFFIOJDWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=C3N2C=CNC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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